

# Spectroscopic Profile of meso-1,2-Diphenylethylenediamine: A Technical Guide

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## Compound of Interest

Compound Name: *meso-1,2-Diphenylethylenediamine*

Cat. No.: *B1233172*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **meso-1,2-Diphenylethylenediamine**, a crucial building block in catalysis and drug discovery. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **meso-1,2-Diphenylethylenediamine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide key insights into its molecular framework. The data presented here is typically acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **meso-1,2-Diphenylethylenediamine** is characterized by distinct signals corresponding to the amine, methine, and aromatic protons. Due to the molecule's meso nature, the two phenyl groups and the two methine protons are chemically equivalent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.20	Multiplet	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~3.95	Singlet	2H	Methine protons (CH-NH <sub>2</sub> )
~1.85	Broad Singlet	4H	Amine protons (NH <sub>2</sub> )

## <sup>13</sup>C NMR Spectroscopic Data

The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~142	Quaternary Aromatic Carbon (C-ipso)
~128.5	Aromatic Carbon (C-ortho/C-meta)
~127.5	Aromatic Carbon (C-para)
~60	Methine Carbon (CH-NH <sub>2</sub> )

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **meso-1,2-Diphenylethylenediamine** showcases characteristic absorption bands for N-H and C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3290	Medium, Broad	N-H stretch (amine)
3060 - 3030	Medium	Aromatic C-H stretch
2920 - 2850	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
~1590	Medium	N-H bend (amine)
~750, ~700	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy Protocol

Instrumentation: A 400 MHz NMR spectrometer is typically employed for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Sample Preparation:

- Approximately 10-20 mg of **meso-1,2-Diphenylethylenediamine** is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32

- Relaxation Delay: 1.0 seconds
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 512-1024
- Relaxation Delay: 2.0 seconds
- Spectral Width: 0 to 160 ppm
- Temperature: 298 K

## Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

#### Sample Preparation:

- A small amount of solid **meso-1,2-Diphenylethylenediamine** is placed directly onto the ATR crystal.
- Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

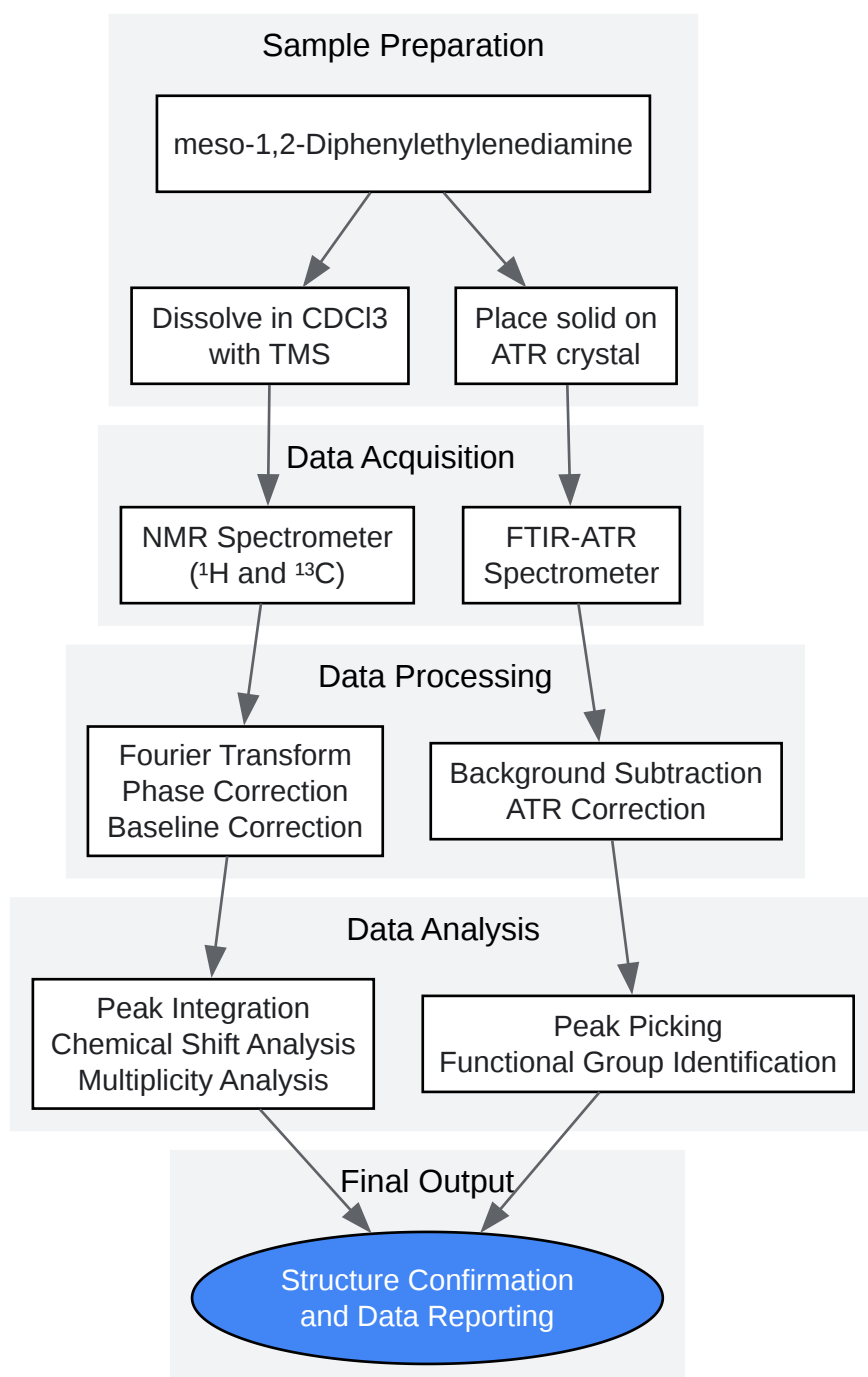
#### FTIR-ATR Acquisition Parameters:

- Spectral Range: 4000 - 650 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16-32

- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **meso-1,2-Diphenylethylenediamine**.



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Caption: General workflow for spectroscopic analysis.

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